molecular formula C40H36F10IrN4P B13398648 [Ir(dFppy)2(dtbbpy)]PF6

[Ir(dFppy)2(dtbbpy)]PF6

Cat. No.: B13398648
M. Wt: 985.9 g/mol
InChI Key: YTFMVASKFDAIDY-UHFFFAOYSA-N
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Description

[Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (4,4’-di-tert-butyl-2,2’-bipyridine)] hexafluorophosphate, commonly referred to as [Ir(dFppy)2(dtbbpy)]PF6, is a cyclometalated iridium(III) complex. This compound is known for its applications in photocatalysis and organic transformations due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ir(dFppy)2(dtbbpy)]PF6 typically involves the reaction of an iridium dimer precursor with 2-(2,4-difluorophenyl)pyridine and 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a suitable base. The reaction is carried out in a solvent such as ethylene glycol at elevated temperatures (around 150°C) for several hours . The resulting product is then purified and converted to its hexafluorophosphate salt form using potassium hexafluorophosphate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

[Ir(dFppy)2(dtbbpy)]PF6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Ir(dFppy)2(dtbbpy)]PF6 involves its role as a photocatalyst. Upon absorption of visible light, the iridium complex undergoes excitation to a higher energy state. This excited state can then participate in electron transfer processes, generating reactive intermediates such as radicals. These intermediates facilitate various chemical transformations, including radical acylation and decarboxylative coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Ir(dFppy)2(dtbbpy)]PF6 is unique due to its specific combination of ligands, which provide a balance of electronic and steric properties. This makes it particularly effective in facilitating a wide range of photoredox reactions under mild conditions .

Properties

Molecular Formula

C40H36F10IrN4P

Molecular Weight

985.9 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3

InChI Key

YTFMVASKFDAIDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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